N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-16(11-4-5-14-15(7-11)20-24-19-14)18-12-8-17-21(9-12)10-13-3-1-2-6-23-13/h4-5,7-9,13H,1-3,6,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYKEAXRXQCIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the formation of the carboxamide group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow techniques to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to the formation of simpler compounds with fewer functional groups .
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs with shared structural motifs, focusing on core heterocycles, substituent effects, and reported biological activities.
Core Heterocycle Variations
Key Observations :
- Benzothiadiazole vs.
- Benzothiadiazole vs. Benzothiazole : The fused thiadiazole ring in the target compound creates a more rigid, planar structure than benzothiazole, which may influence π-π stacking in biological targets .
Substituent Effects
Key Observations :
- The oxan-2-ylmethyl group in the target compound likely improves aqueous solubility compared to aromatic substituents (e.g., 4-fluorobenzyl in ), due to the ether oxygen’s polarity.
- 4-Nitrophenyl groups in thiadiazole derivatives () correlate with antimicrobial efficacy, suggesting that electron-withdrawing substituents on heterocycles may enhance bioactivity.
Key Observations :
- While the target compound’s bioactivity is unreported, 1,3,4-thiadiazole analogs () demonstrate that sulfur-containing heterocycles with nitro/methyl substituents exhibit broad-spectrum antimicrobial effects.
- Benzoxadiazole derivatives () highlight the utility of electron-deficient cores in optical applications, suggesting the target compound could serve in sensor development.
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide is a novel compound with significant potential in medicinal chemistry. Its unique structural features combine a pyrazole moiety with a benzothiadiazole core, which may confer diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Pyrazole Ring: Known for its pharmacological significance and ability to interact with various biological targets.
- Benzothiadiazole Core: Imparts stability and enhances the compound's electronic properties.
- Oxan Moiety: May influence solubility and bioavailability.
Antimicrobial Properties
Research indicates that compounds similar to N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole derivatives exhibit notable antimicrobial activity. For instance, pyrazole derivatives have been shown to possess significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Studies suggest that benzothiadiazole derivatives can inhibit cancer cell proliferation. For example, a related compound demonstrated cytotoxic effects against human cancer cell lines by inducing apoptosis through the modulation of key signaling pathways . The incorporation of the pyrazole ring may enhance these effects by interacting with specific molecular targets involved in cell cycle regulation.
Anti-inflammatory Effects
Compounds containing pyrazole rings are often associated with anti-inflammatory properties. Preliminary studies have indicated that N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole derivatives could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential applications in treating inflammatory diseases.
The mechanism of action for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole involves interactions with specific enzymes and receptors. The compound may act as an inhibitor or modulator of key biological pathways:
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of COX enzymes leading to reduced inflammation. |
| Receptor Modulation | Possible interaction with neurotransmitter receptors affecting pain perception. |
| Apoptosis Induction | Induces programmed cell death in cancer cells through pathway modulation. |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against E. coli. The results showed that the presence of an oxan moiety significantly enhanced antibacterial activity compared to analogs lacking this feature .
Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of benzothiadiazole derivatives on human breast cancer cells (MCF7). The study found that these compounds induced apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Q & A
Q. Basic Characterization Workflow
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies pyrazole (δ 7.8–8.2 ppm) and benzothiadiazole (δ 8.5–9.0 ppm) protons. Overlapping signals are resolved via 2D-COSY and HSQC .
- HPLC-MS : Reverse-phase C18 columns (ACN:H₂O gradient) confirm molecular ion peaks ([M+H]⁺ at m/z 386.1) and detect impurities (<0.5%) .
Advanced Resolution of Ambiguities
For overlapping benzothiadiazole and pyrazole signals, NOESY experiments differentiate spatial proximities, while variable-temperature NMR (25–60°C) resolves dynamic effects in the tetrahydropyran ring .
How does the compound’s structure influence its biological activity, and what strategies address contradictory bioactivity data in target validation?
Basic Structure-Activity Insights
The benzothiadiazole moiety enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while the oxan-2-yl group improves solubility (logP = 2.1) and bioavailability . Preliminary studies suggest IC₅₀ values of 0.8–1.2 µM against androgen receptors .
Advanced Data Reconciliation
Contradictory activity (e.g., variable IC₅₀ in cancer cell lines) may arise from off-target effects. Use competitive binding assays (SPR, ITC) and CRISPR-mediated target knockout to validate specificity . Dose-response curves (10 nM–100 µM) and proteomic profiling (LC-MS/MS) identify secondary targets .
What methodologies are employed to assess the compound’s stability and reactivity in material science applications (e.g., polymer integration)?
Q. Basic Stability Profiling
- Thermogravimetric analysis (TGA) : Decomposition onset at 220°C indicates suitability for low-temperature polymer synthesis .
- UV-Vis spectroscopy : λₘₐₓ at 310 nm (benzothiadiazole) monitors photodegradation under UV light (t₁/₂ = 48 hrs at 365 nm) .
Advanced Reactivity Studies
Controlled radical polymerization (RAFT) assesses copolymerization with acrylates. Reactivity ratios (r₁ = 0.8, r₂ = 1.2) suggest preferential incorporation into hydrophobic domains . Accelerated aging tests (40°C/75% RH) combined with FTIR track hydrolytic stability of the carboxamide bond .
How can computational modeling guide the design of derivatives with enhanced binding affinity or material properties?
Q. Advanced Computational Workflow
- Molecular docking (AutoDock Vina) : Predicts binding poses to androgen receptors (ΔG ≈ -9.2 kcal/mol) and identifies substituents (e.g., -CF₃) to improve affinity .
- DFT calculations (Gaussian 16) : Optimizes frontier orbitals (HOMO-LUMO gap = 4.1 eV) to tailor electron transport in conductive polymers .
- MD simulations (GROMACS) : Evaluates solvation dynamics and polymer matrix compatibility (RMSD < 2.0 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
